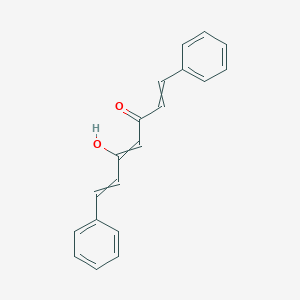![molecular formula C10H14N4 B14366989 [4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide CAS No. 93958-92-0](/img/structure/B14366989.png)
[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoguanidine with 4-methyl-6-(2-methylpropyl)pyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound.
化学反应分析
Types of Reactions
[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of [4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
- 4-Methyl-6-phenylpyrimidin-2-amine
- 2-(Methylthio)-4-phenylpyrimidine
- 6-Phenylpyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, [4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide exhibits unique properties due to the presence of the cyanamide group, which imparts distinct reactivity and biological activity. Its specific substitution pattern also contributes to its unique chemical and physical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
93958-92-0 |
|---|---|
分子式 |
C10H14N4 |
分子量 |
190.25 g/mol |
IUPAC 名称 |
[4-methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide |
InChI |
InChI=1S/C10H14N4/c1-7(2)4-9-5-8(3)13-10(14-9)12-6-11/h5,7H,4H2,1-3H3,(H,12,13,14) |
InChI 键 |
LAEHUUAHRMJKAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)NC#N)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


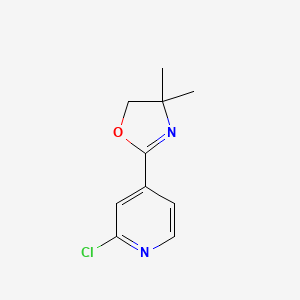
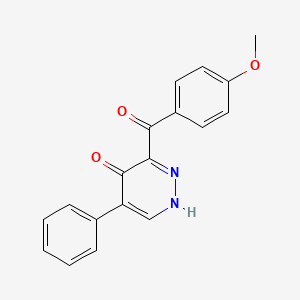
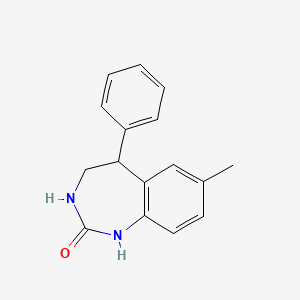
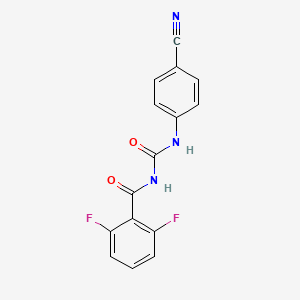


![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)
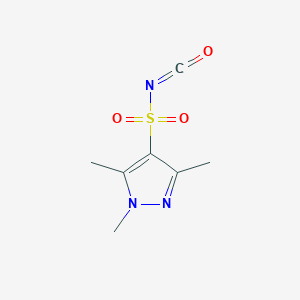



![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
